molecular formula C15H23BrN2OS B5163345 1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide

1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide

Cat. No.: B5163345
M. Wt: 359.3 g/mol
InChI Key: MLTSPDZUHQCLEW-UHFFFAOYSA-N
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Description

1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential application in medical research. This compound is also known as BRD-73954 and is a small molecule inhibitor of bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in gene transcription and have been implicated in various diseases, including cancer, inflammation, and cardiovascular disease.

Mechanism of Action

The mechanism of action of 1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide involves the inhibition of BRD4, a member of the BET family of proteins. BRD4 plays a crucial role in gene transcription by binding to acetylated lysine residues on histones. The inhibition of BRD4 by this compound results in the suppression of gene transcription, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the growth and proliferation of cancer cells and reduce inflammation in animal models. In addition, the compound has been shown to have cardioprotective effects in animal models of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide in lab experiments include its specificity for BRD4 and its potential application in various diseases. However, the limitations of using this compound include its complex synthesis method and its potential toxicity.

Future Directions

There are several future directions for research on 1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide. These include:
1. Further preclinical studies to investigate the efficacy of the compound in various diseases, including cancer, inflammation, and cardiovascular disease.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Investigation of the potential toxicity of the compound in animal models and humans.
4. Clinical trials to evaluate the safety and efficacy of the compound in humans.
5. Development of more potent and selective inhibitors of BRD4 for therapeutic use.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. The compound inhibits BRD4, a member of the BET family of proteins, leading to the suppression of gene transcription, inhibition of cell growth and proliferation, and reduction of inflammation. However, further research is needed to investigate the potential toxicity of the compound and its efficacy in humans.

Synthesis Methods

The synthesis of 1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide is a multi-step process that involves the reaction of several reagents. The synthesis method is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper.

Scientific Research Applications

1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide has been extensively studied for its potential application in medical research. The compound has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular disease.

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-N,N-diethylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2OS/c1-3-18(4-2)15(19)12-6-5-9-17(10-12)11-13-7-8-14(16)20-13/h7-8,12H,3-6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTSPDZUHQCLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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